molecular formula C10H10BrNO2 B2903026 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1369064-91-4

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2903026
CAS No.: 1369064-91-4
M. Wt: 256.099
InChI Key: FEKDVTDJESHFTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .


Chemical Reactions Analysis

The TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation was demonstrated to be efficient and compatible with a wide range of functional groups .

Mechanism of Action

Target of Action

The primary target of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

This compound interacts with HDACs, inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . These changes can have downstream effects on numerous biological processes, including cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by this compound can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for cancer treatment .

Properties

IUPAC Name

7-bromo-4-ethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKDVTDJESHFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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